molecular formula C18H23N3O5S B2576589 N-(3,4-dimethoxybenzenesulfonyl)-N'-[2-(2-methoxyphenyl)ethyl]guanidine CAS No. 869075-62-7

N-(3,4-dimethoxybenzenesulfonyl)-N'-[2-(2-methoxyphenyl)ethyl]guanidine

Cat. No.: B2576589
CAS No.: 869075-62-7
M. Wt: 393.46
InChI Key: UVRIQYOYJJDTLP-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzenesulfonyl)-N’-[2-(2-methoxyphenyl)ethyl]guanidine is a synthetic organic compound that belongs to the class of sulfonyl guanidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Scientific Research Applications

Synthetic Chemistry Applications

In synthetic chemistry, "1-(3,4-Dimethoxyphenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine" and its derivatives play a crucial role in the synthesis of complex molecules. For instance, the synthesis of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603) showcases the compound's utility in creating high-yield, efficient synthetic routes for pharmaceutical applications (Mizuno et al., 2006). Additionally, the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes via activated fluorophenyl-amine reaction demonstrates the compound's role in developing new materials with precise cation functionality control (Kim et al., 2011).

Molecular Recognition

In molecular recognition studies, derivatives of "1-(3,4-Dimethoxyphenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine" are used to form complexes with dicarboxylic acids, showcasing the molecule's ability to selectively recognize and bind specific substrates. This property is essential for developing sensors and selective catalysts (Yan-xing, 2004).

Polymer Electrolyte Synthesis

The compound's derivatives serve as key intermediates in the synthesis of guanidinium-functionalized anion exchange polymer electrolytes. These materials are crucial for energy storage and conversion applications, indicating the compound's significance in advancing polymer chemistry and material science (Kim et al., 2011).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxybenzenesulfonyl)-N’-[2-(2-methoxyphenyl)ethyl]guanidine

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5S/c1-24-15-7-5-4-6-13(15)10-11-20-18(19)21-27(22,23)14-8-9-16(25-2)17(12-14)26-3/h4-9,12H,10-11H2,1-3H3,(H3,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRIQYOYJJDTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=CC=C2OC)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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